molecular formula C17H15Cl2NO3S B14178626 2-(3,4-Dichlorophenyl)-3-[(4-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one CAS No. 921611-07-6

2-(3,4-Dichlorophenyl)-3-[(4-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one

Cat. No.: B14178626
CAS No.: 921611-07-6
M. Wt: 384.3 g/mol
InChI Key: SNHZGAUHGBBEGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dichlorophenyl)-3-[(4-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)-3-[(4-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one typically involves the reaction of 3,4-dichlorobenzaldehyde with 4-methoxybenzylamine to form an imine intermediate. This intermediate is then cyclized with thioglycolic acid under acidic conditions to yield the desired thiazolidinone compound. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)-3-[(4-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced thiazolidinone derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran at low temperatures.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine); reactions are conducted under controlled conditions to prevent over-substitution.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced thiazolidinone derivatives

    Substitution: Nitrated or halogenated thiazolidinone derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.

    Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.

    Medicine: Explored for its anti-inflammatory and anticancer activities, with studies showing its ability to inhibit the growth of cancer cells.

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)-3-[(4-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Inhibiting Enzymes: It can inhibit enzymes involved in the biosynthesis of essential cellular components, leading to antimicrobial and anticancer effects.

    Modulating Signaling Pathways: The compound can modulate signaling pathways related to inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenyl 2,4-Dichlorobenzoate: Another dichlorophenyl derivative with potential biological activities.

    3,4-Dichlorophenyl 2-(2,4-Dichlorophenoxy)acetate:

Uniqueness

2-(3,4-Dichlorophenyl)-3-[(4-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one stands out due to its unique combination of dichlorophenyl and methoxyphenyl groups, which contribute to its diverse biological activities

Properties

CAS No.

921611-07-6

Molecular Formula

C17H15Cl2NO3S

Molecular Weight

384.3 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)-3-[(4-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H15Cl2NO3S/c1-22-13-5-2-11(3-6-13)9-23-20-16(21)10-24-17(20)12-4-7-14(18)15(19)8-12/h2-8,17H,9-10H2,1H3

InChI Key

SNHZGAUHGBBEGL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CON2C(SCC2=O)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.